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For Immediate Release

Gaithersburg, MD — This technical guide provides a comprehensive overview of the chemical
properties of Niraparib metabolite M1, a primary metabolic byproduct of the poly(ADP-ribose)
polymerase (PARP) inhibitor Niraparib. This document is intended for researchers, scientists,
and drug development professionals, offering in-depth data, experimental methodologies, and
pathway visualizations to facilitate a deeper understanding of this significant metabolite.

Executive Summary

Niraparib, a potent PARP inhibitor, undergoes significant metabolism in the body, primarily
forming the inactive metabolite M1 through amide hydrolysis. Understanding the chemical and
pharmacological characteristics of M1 is crucial for a complete safety and efficacy profile of
Niraparib. This guide summarizes the known chemical properties of M1, details the
experimental protocols for its analysis, and visualizes its metabolic formation and the signaling
pathway of its parent compound.

Chemical and Physical Properties of Niraparib
Metabolite M1

Niraparib metabolite M1, systematically named 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-
carboxylic acid, is the product of carboxylesterase-catalyzed hydrolysis of the amide group of
Niraparib.[1][2] This biotransformation results in a molecule with distinct physicochemical
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properties compared to the parent drug. While Niraparib is an active PARP inhibitor, M1 is
considered pharmacologically inactive.[1][2]

A summary of the key quantitative properties of Niraparib metabolite M1 is presented in the

table below.

Property Value Source
Molecular Formula C19H19N302 [3]
Molecular Weight 321.37 g/mol [3B1141[5]
CAS Number 1476777-06-6 [3]

LogP 4.01 [6]

pKa (Strongest Acidic) 14.03 [1]

pKa (Strongest Basic) 10.08 [1]
Solubility in DMSO =100 mg/mL (311.17 mM) 31415171
Terminal Half-life ~78.4 hours [8]

Metabolic Pathway of Niraparib to M1

Niraparib is primarily metabolized in the liver by carboxylesterases, which hydrolyze the amide
bond to form the carboxylic acid derivative, M1.[1][2] M1 is the major circulating metabolite of
Niraparib.[1][2] Subsequently, M1 can undergo further phase Il metabolism, primarily through
glucuronidation mediated by UDP-glucuronosyltransferases (UGTSs), to form the M10
metabolite.[1][2] Other minor metabolic pathways for M1 include methylation,
monooxygenation, and hydrogenation.[1][2]

UGTs Metabolite M10
(Glucuronidation) (M1-glucuronide)

Metabolite M1
(2-[4-[(3S)-piperidin-3-yl]phenyllindazole-7-carboxylic acid)

Carboxylesterases
Niraparib Amide Hydrolysis,

Methylation,

Monooxygenation, .
Hydrogenation Other M!nor
Metabolites
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Metabolic conversion of Niraparib to its primary metabolite M1 and subsequent products.

Experimental Protocols
Quantification of Niraparib Metabolite M1 in Human
Plasma

This section details a representative experimental protocol for the quantitative analysis of M1 in
human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely
adopted and sensitive method.[9][10]

Objective: To determine the concentration of Niraparib metabolite M1 in human plasma
samples.

Methodology:

e Sample Preparation:

[¢]

Thaw frozen human plasma samples at room temperature.

[e]

To 100 pL of plasma, add an internal standard (e.g., a stable isotope-labeled M1).

o

Perform protein precipitation by adding 400 uL of a mixture of acetonitrile and methanol
(50:50, v/v).

o

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

[¢]

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

[¢]

Transfer the supernatant to a clean tube for analysis.
o Chromatographic Separation:

o Inject an aliquot of the supernatant onto a C18 reverse-phase HPLC column (e.g., SunFire
C18).[9]

o Employ a gradient elution method with a mobile phase consisting of:
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= Mobile Phase A: 20 mM ammonium acetate in water.[9]

= Mobile Phase B: A mixture of formic acid, acetonitrile, and methanol (e.g., 0.1:50:50,
vIVIV).[9]

o The gradient should be optimized to achieve good separation of M1 from other plasma
components and the parent drug, Niraparib.

e Mass Spectrometric Detection:

o Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source
operating in the positive ion mode.[9]

o Monitor the transition of the protonated molecular ion of M1 to a specific product ion
(Multiple Reaction Monitoring - MRM).

o Similarly, monitor the MRM transition for the internal standard.
e Quantification:

o Construct a calibration curve by analyzing plasma samples spiked with known
concentrations of M1.

o Calculate the concentration of M1 in the unknown samples by comparing the peak area
ratio of the analyte to the internal standard against the calibration curve.
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Workflow for the quantification of Niraparib metabolite M1 in plasma by LC-MS/MS.
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PARP Inhibition Assay

To confirm the pharmacological inactivity of M1, a PARP inhibition assay can be performed.
This assay measures the enzymatic activity of PARP1 in the presence of an inhibitor.

Objective: To assess the inhibitory effect of Niraparib metabolite M1 on PARP1 enzymatic
activity.

Methodology:

e Assay Principle: Acommon format is a colorimetric or chemiluminescent assay that
measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1.

e Materials:
o Recombinant human PARP1 enzyme.
o Histone-coated microplate.
o Biotinylated NAD+.
o Streptavidin-HRP conjugate.
o Chemiluminescent or colorimetric substrate.
o Niraparib (as a positive control).
o Niraparib metabolite M1 (test compound).
o Vehicle control (e.g., DMSO).
e Procedure:

o Add the test compound (M1) and controls (Niraparib, vehicle) at various concentrations to
the wells of the histone-coated plate.

o Add the PARP1 enzyme to all wells except the blank.

o Initiate the reaction by adding biotinylated NAD+.
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[e]

Incubate the plate to allow for the PARP-catalyzed reaction to occur.

o

Wash the plate to remove unincorporated reagents.

[¢]

Add Streptavidin-HRP conjugate and incubate.

[e]

Wash the plate again.

[e]

Add the substrate and measure the resulting signal (absorbance or luminescence) using a
plate reader.

o Data Analysis:

o Calculate the percent inhibition of PARP1 activity for each concentration of the test
compound and control.

o Determine the ICso value (the concentration at which 50% of the enzyme activity is
inhibited) for Niraparib.

o Confirm that M1 does not exhibit significant inhibition at relevant concentrations.

Signaling Pathway Context: PARP Inhibition

Niraparib exerts its therapeutic effect by inhibiting PARP enzymes, primarily PARP-1 and
PARP-2. These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs)
through the base excision repair (BER) pathway.[1][2] Inhibition of PARP leads to the
accumulation of unrepaired SSBs, which, during DNA replication, are converted into more
lethal DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous
recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be
efficiently repaired, leading to genomic instability and cell death. This concept is known as
synthetic lethality. As an inactive metabolite, M1 does not engage in this pathway.
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Mechanism of action of Niraparib via PARP inhibition and the inactive role of M1.

Conclusion

Niraparib metabolite M1 is the principal, inactive metabolite of Niraparib. Its chemical
properties, characterized by the presence of a carboxylic acid group, distinguish it from the
parent compound. The formation of M1 via amide hydrolysis is a key step in the metabolism of
Niraparib. The analytical methods detailed in this guide provide a robust framework for its
quantification, and the pathway diagrams offer a clear visualization of its metabolic and
pharmacological context. A thorough understanding of M1 is integral to the comprehensive
characterization of Niraparib's disposition in the body.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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